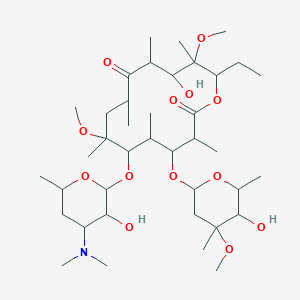
H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 is a synthetic peptide composed of eight amino acids: asparagine, valine, glycine, serine, glutamic acid, alanine, and phenylalanine. Peptides like this one are often used in various scientific research applications due to their specific sequences and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Dithiothreitol (DTT) in a buffered solution.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.
Scientific Research Applications
H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery system.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 depends on its specific sequence and structure. It can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Atosiban: An oxytocin and vasopressin inhibitor used to halt premature labor.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Uniqueness
H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C31H47N9O11 |
|---|---|
Molecular Weight |
721.8 g/mol |
IUPAC Name |
5-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H47N9O11/c1-15(2)25(40-28(48)18(32)12-22(33)42)31(51)35-13-23(43)37-21(14-41)30(50)38-19(9-10-24(44)45)29(49)36-16(3)27(47)39-20(26(34)46)11-17-7-5-4-6-8-17/h4-8,15-16,18-21,25,41H,9-14,32H2,1-3H3,(H2,33,42)(H2,34,46)(H,35,51)(H,36,49)(H,37,43)(H,38,50)(H,39,47)(H,40,48)(H,44,45) |
InChI Key |
CKZMJBVMAZQMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)


![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)


![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
